molecular formula C7H12O B1585106 5-Methyl-1-hexyn-3-ol CAS No. 61996-79-0

5-Methyl-1-hexyn-3-ol

Cat. No.: B1585106
CAS No.: 61996-79-0
M. Wt: 112.17 g/mol
InChI Key: NTNUBJHPRAMQPC-UHFFFAOYSA-N
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Description

5-Methyl-1-hexyn-3-ol: is an organic compound with the molecular formula C7H12O and a molecular weight of 112.1696 g/mol . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its IUPAC name, 5-Methylhex-1-yn-3-ol . It is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Methyl-1-hexyn-3-ol involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of this compound, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1-hexyn-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or alkenes, depending on the reaction conditions.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

5-Methyl-1-hexyn-3-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional group versatility .

Biology and Medicine:

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into larger molecular frameworks to study their biological activity and potential therapeutic applications.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique structure allows for the creation of compounds with desirable sensory properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-hexyn-3-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The presence of the hydroxyl group and the triple bond allows it to engage in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness:

5-Methyl-1-hexyn-3-ol is unique due to its specific combination of a hydroxyl group and a triple bond, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for creating complex molecules with precise functional group placement.

Properties

IUPAC Name

5-methylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUBJHPRAMQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977535
Record name 5-Methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61996-79-0
Record name 5-Methyl-1-hexyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-hexyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study identifies 5-Methyl-1-hexyn-3-ol as one of the major compounds in Centaurea senegalensis. What is the significance of this finding in the context of antibacterial research?

A1: The identification of this compound in Centaurea senegalensis is significant due to the increasing prevalence of drug-resistant pathogens. This compound belongs to a class of natural acetylenes, some of which have shown promising antibacterial activity []. While the study doesn't delve into the specific mechanism of action of this compound, its presence alongside other acetylenic compounds, and the observed antibacterial activity of the extracts, suggests it could contribute to the overall efficacy. Further research is needed to understand its specific antibacterial properties and potential for development into a therapeutic agent.

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